molecular formula C16H19N3O2 B2474059 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049500-59-5

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2474059
CAS No.: 1049500-59-5
M. Wt: 285.347
InChI Key: RXMDMAOMDMPECH-UHFFFAOYSA-N
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Description

1-Benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative designed as a proteasome inhibitor targeting Trypanosoma cruzi, the causative agent of Chagas disease. Its structure features a pyridazinone core substituted with a benzyl group at position 1 and a diethylcarboxamide moiety at position 3. Synthetic routes for this compound involve coupling reactions using reagents such as T3P (propylphosphonic anhydride) and DIPEA (diisopropylethylamine), yielding moderate to high purity solids after chromatographic purification .

Properties

IUPAC Name

1-benzyl-N,N-diethyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-18(4-2)16(21)14-10-11-15(20)19(17-14)12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMDMAOMDMPECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under reflux conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base like sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with diethylamine and a coupling agent like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or diethylamino derivatives.

Scientific Research Applications

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Activity: Fluorine and Methoxy Groups: Compounds with 4-fluoro (e.g., 9, 12, 19) or methoxy substitutions (e.g., 12, 19) exhibit improved binding affinity due to electronegative interactions and enhanced solubility . Diethyl vs.

Synthetic Accessibility :

  • Lower yields (e.g., 22% for compound 6) correlate with sterically hindered intermediates, while higher yields (e.g., 95% for compound 19) are achieved with less bulky substituents and optimized purification .

Hydrogen Bonding and Crystal Packing: The pyridazinone core and carboxamide groups form robust hydrogen-bonding networks, critical for crystallinity and stability. Carbohydrazide derivatives (e.g., ) exhibit stronger hydrogen bonding but reduced bioavailability .

Biological Implications :

  • Fluorinated derivatives (e.g., 20, 25) show prolonged half-lives in vitro due to resistance to oxidative metabolism .

Biological Activity

1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that contributes to its biological activity. Its molecular formula is C14H18N4OC_{14}H_{18}N_4O, and it features a dihydropyridazine ring system which is known for various pharmacological properties.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the inhibition of cell cycle progression and induction of apoptosis.
  • Targeting Specific Pathways : Studies suggest that the compound may interact with various cellular pathways involved in cancer progression, such as the PI3K/Akt and MAPK signaling pathways, enhancing its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Cell Line IC50 Value (µM) Mechanism
MDA-MB-2310.075Induction of apoptosis
A5490.069Cell cycle arrest
HeLa0.0046Inhibition of proliferation
PC30.021Apoptotic pathway activation

Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers evaluated the anticancer efficacy of this compound against various human cancer cell lines. The results demonstrated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models .

Study 2: Combination Therapy

Another investigation explored the use of this compound in combination with established chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancers .

Q & A

Q. What are the key structural features of 1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how do they influence its reactivity?

The compound features a dihydropyridazine core with a 6-oxo group, a benzyl substituent at the 1-position, and an N,N-diethyl carboxamide group at the 3-position. The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety contributes to hydrogen-bonding interactions with biological targets. The dihydropyridazine ring’s conjugation and electron-withdrawing substituents (e.g., oxo group) influence its redox behavior and stability in acidic/basic conditions .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions: (1) Formation of the dihydropyridazine ring via cyclization of hydrazine derivatives with diketones or β-ketoesters, (2) Introduction of the benzyl group via alkylation, and (3) Carboxamide formation using N,N-diethylamine. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and stoichiometric ratios to minimize by-products. Purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic techniques are used to confirm the structure and purity of the compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring saturation, while Mass Spectrometry (MS) validates molecular weight. High-resolution MS (HRMS) distinguishes isotopic patterns, and Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Contradictions arise from differences in substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups) or assay conditions. Systematic approaches include:

  • Comparative SAR Studies : Testing analogs with incremental structural changes (e.g., replacing benzyl with diphenylmethyl) to isolate activity contributors .
  • Biochemical Assays : Measuring binding affinity (e.g., SPR or ITC) and enzyme inhibition (IC₅₀) under standardized conditions to reduce variability .
  • Computational Docking : Modeling interactions with targets (e.g., COX-2 for anti-inflammatory activity) to identify critical binding residues .

Q. What methodologies are employed to elucidate the mechanism of action in inflammatory pathways?

  • Target Identification : Use of pull-down assays with biotinylated probes or affinity chromatography to isolate interacting proteins .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map downstream signaling effects (e.g., NF-κB inhibition) .
  • In Vivo Models : Murine sepsis or acute lung injury models to correlate pharmacokinetic data (Cmax, AUC) with cytokine suppression (e.g., IL-6, TNF-α) .

Q. How can computational methods aid in designing derivatives with enhanced therapeutic potential?

  • Quantum Chemical Calculations : Predict redox potentials and stability of dihydropyridazine derivatives using DFT (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeation or target binding (e.g., MDM2-p53 interaction) to prioritize analogs with optimal pharmacokinetics .
  • Machine Learning (ML) : Train models on existing bioactivity data to predict novel substituents with high binding scores .

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